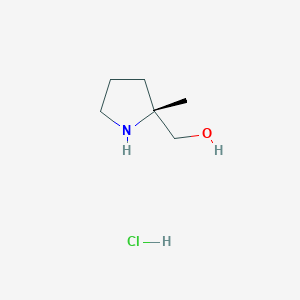

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Descripción

Molecular Identity and Classification

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride belongs to the class of chiral pyrrolidine derivatives, specifically categorized as a secondary alcohol hydrochloride salt. The compound is officially registered under Chemical Abstracts Service number 1523530-30-4 and maintains the molecular formula C6H14ClNO with a molecular weight of 151.63 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is [(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride, which precisely describes its stereochemical configuration and salt form.

The compound exists as the hydrochloride salt of the parent alcohol (R)-(2-methylpyrrolidin-2-yl)methanol, which carries the Chemical Abstracts Service number 1408057-43-1 for the free base form. This structural relationship demonstrates the common practice in pharmaceutical and synthetic chemistry of converting basic organic compounds to their hydrochloride salts to improve stability, solubility, and handling characteristics. The parent compound is also documented in chemical databases under the synonym (R)-2-methylpyrrolidine-2-methanol, reflecting alternative nomenclature conventions used across different chemical literature sources.

The stereochemical designation (R) indicates the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules, distinguishing this enantiomer from its (S)-configured mirror image. The compound features a five-membered pyrrolidine ring with a methyl substituent and a hydroxymethyl group both attached to the same carbon atom, creating a quaternary stereocenter that defines its three-dimensional structure and biological activity. This structural arrangement places the compound within the broader category of chiral amino alcohols, which constitute important building blocks in asymmetric synthesis and medicinal chemistry applications.

Historical Context in Chemical Research

The development of this compound emerged from extensive research into chiral pyrrolidine derivatives during the late twentieth and early twenty-first centuries. Patent literature indicates that systematic approaches to synthesizing 2-methylpyrrolidine compounds and their derivatives gained significant attention in the pharmaceutical industry around 2004, when comprehensive processes for preparing these enantiomers were first documented. These early synthetic efforts focused on developing efficient routes to access both individual enantiomers and racemic mixtures of methylpyrrolidine derivatives.

The compound gained particular prominence in the context of chiral organocatalysis research, where pyrrolidine-based structures proved instrumental in developing new asymmetric synthetic methodologies. Research published in 2021 demonstrated the utility of related chiral pyrrolidine derivatives as organocatalysts for aziridination reactions, highlighting the broader significance of this structural class in modern synthetic chemistry. The specific (R)-configured methylpyrrolidin-2-yl methanol structure has been incorporated into various catalyst systems and chiral auxiliaries, reflecting its importance in stereoselective transformations.

Commercial availability of this compound through specialized chemical suppliers became established by the 2010s, with companies such as ChemScene and Parchem offering research-grade quantities of the compound. This commercial accessibility has facilitated broader research applications and contributed to the compound's integration into synthetic methodologies across academic and industrial laboratories. The compound's inclusion in comprehensive chemical databases such as PubChem, with creation dates extending back to 2015, reflects its recognized importance in the chemical research community.

The historical development of synthetic routes to this compound has paralleled advances in asymmetric synthesis methodology. Early synthetic approaches relied on resolution of racemic mixtures or derivatization of naturally occurring chiral starting materials. More recent developments have emphasized direct asymmetric synthesis using chiral auxiliaries, organocatalysts, and enzymatic methods to access enantiomerically pure products with high efficiency and selectivity.

Significance in Chiral Organic Chemistry

This compound occupies a central position in chiral organic chemistry due to its dual functionality as both a chiral building block and a structural component in asymmetric catalysts. The compound's significance stems from its ability to serve as a versatile synthetic intermediate for constructing more complex chiral molecules while maintaining stereochemical integrity throughout chemical transformations. The presence of both nitrogen and oxygen functional groups within a rigid five-membered ring system provides multiple coordination sites for metal complexation and hydrogen bonding interactions, making it valuable for catalyst design applications.

The compound demonstrates particular importance in the field of chiral ligand synthesis, where it serves as a precursor to more elaborate chelating systems. Research has shown that pyrrolidine derivatives bearing hydroxymethyl substituents can be readily converted to various chiral ligands for asymmetric catalysis, including those used in enantioselective addition reactions of organometallic reagents to aldehydes. The (R)-configuration of this specific compound ensures that derived ligands will exhibit predictable stereochemical influence in catalytic transformations, enabling rational design of asymmetric synthetic processes.

In pharmaceutical chemistry, this compound serves as an important chiral building block for constructing biologically active molecules. The compound's structural features allow for incorporation into various drug scaffolds while providing defined stereochemical information that can influence biological activity and selectivity. The pyrrolidine ring system is present in numerous pharmaceutical compounds, and the specific substitution pattern of this derivative offers unique opportunities for structure-activity relationship studies and lead compound optimization.

The compound also plays a significant role in the synthesis of chiral auxiliaries and resolving agents used in asymmetric synthesis. Its well-defined stereochemistry and robust chemical stability make it suitable for incorporation into temporary chiral directing groups that can be removed after stereoselective transformations are complete. This application has proven particularly valuable in academic research settings where access to enantiomerically pure starting materials is essential for studying stereochemical aspects of organic reactions.

Furthermore, the availability of both (R) and (S) enantiomers of 2-methylpyrrolidin-2-yl methanol derivatives enables comparative studies of stereochemical effects in various chemical and biological systems. This enantiomeric pair provides researchers with valuable tools for investigating the relationship between molecular chirality and observed properties, contributing to fundamental understanding of stereochemical principles in organic chemistry and biochemistry.

| Stereochemical Properties | Description |

|---|---|

| Absolute Configuration | (R) at the 2-position of pyrrolidine ring |

| Chiral Centers | One quaternary stereocenter |

| Enantiomeric Counterpart | (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride (Chemical Abstracts Service 1523541-78-7) |

| Structural Classification | Chiral amino alcohol hydrochloride salt |

Propiedades

IUPAC Name |

[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQTMXKUQODRT-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-30-4 | |

| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reduction of Corresponding Ketone or Aldehyde Precursors

The most common approach involves reducing a pyrrolidine-2-carboxaldehyde or ketone derivative to the corresponding alcohol, followed by salt formation:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. | Starting from (R)-2-methylpyrrolidine-2-carboxaldehyde | Sodium borohydride (NaBH4) in methanol at room temperature | |

| b. | Reduction yields (R)-(2-Methylpyrrolidin-2-yl)methanol | The aldehyde is selectively reduced, avoiding over-reduction | |

| c. | Salt formation | Treatment with hydrochloric acid (HCl) in an aqueous or alcoholic medium |

This process is straightforward, with mild conditions ensuring stereochemical integrity and high yield.

Catalytic Hydrogenation of Precursors

An alternative industrial method employs catalytic hydrogenation:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. | Hydrogenation of (R)-2-methylpyrrolidine-2-carboxylic acid derivatives | Hydrogen gas (H₂), palladium on carbon (Pd/C), in a suitable solvent like ethanol or methanol | |

| b. | Conversion to alcohol | Conducted at ambient or slightly elevated temperature and pressure | |

| c. | Acidification | Addition of HCl to form hydrochloride salt |

Hydrogenation offers high stereoselectivity and is scalable for manufacturing.

Enzymatic or Asymmetric Catalytic Methods

Recent advances focus on stereoselective synthesis:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. | Asymmetric reduction using chiral catalysts | Chiral ruthenium or rhodium complexes, or enzymatic catalysis | |

| b. | Purification | Recrystallization from polar solvents like ethanol/water mixtures | |

| c. | Salt formation | Treatment with HCl |

These methods provide high enantiomeric excess (ee), often exceeding 90%.

Salt Formation and Purification

Post-synthesis, the free base is converted into the hydrochloride salt:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| a. | Acidification | Aqueous HCl or gaseous HCl bubbling | Ensures salt formation |

| b. | Crystallization | Cooling the solution to promote salt crystallization | Recrystallization enhances purity |

| c. | Drying | Vacuum drying at controlled temperature | Prevents hygroscopicity |

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of aldehyde/ketone | (R)-2-methylpyrrolidine-2-carboxaldehyde | NaBH4, HCl | High, if chiral starting material used | Mild, scalable | Requires chiral precursor |

| Catalytic hydrogenation | Pyrrolidine derivatives | H₂, Pd/C, HCl | High | Scalable, high purity | Requires hydrogenation setup |

| Asymmetric catalysis | Achiral precursors + chiral catalysts | Chiral Ru or Rh complexes | Very high | High enantiomeric purity | Costly catalysts |

| Direct salt formation | Free base | HCl | Not applicable | Simple | Needs free base synthesis |

Research Findings and Notes

Environmental and cost considerations favor methods that avoid hazardous solvents like dichloromethane and corrosive gases, emphasizing the use of alcohol solvents and milder reagents.

Scalability is achieved through catalytic hydrogenation, which is well-established industrially, with process parameters optimized for safety and efficiency.

Enantiomeric purity is critical for pharmaceutical applications; asymmetric synthesis or resolution techniques are employed to reach high ee values, often exceeding 50%, with purification steps refining the stereochemical outcome.

Salt formation with hydrochloric acid stabilizes the compound and enhances solubility, facilitating pharmaceutical formulation.

Análisis De Reacciones Químicas

Types of Reactions

®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: ®-2-Methylpyrrolidine-2-carboxylic acid.

Reduction: ®-2-Methylpyrrolidine.

Substitution: ®-(2-Methylpyrrolidin-2-yl)methyl chloride.

Aplicaciones Científicas De Investigación

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield, utilizing controlled temperature and pressure conditions for optimal results.

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules, facilitating the creation of enantiomerically pure compounds.

| Application | Description |

|---|---|

| Asymmetric Synthesis | Used in the preparation of pharmaceuticals and agrochemicals. |

| Ligand Development | Acts as a ligand in coordination chemistry, enhancing selectivity in reactions. |

Biology

- Enzyme Mechanisms : It is employed in studies of enzyme mechanisms, acting as a substrate in biochemical assays.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Interaction | Influences enzyme activity through hydrogen bonding interactions. |

| Neurotransmitter Modulation | Potentially modulates neurotransmitter systems affecting mood and cognition. |

Medicine

- Therapeutic Investigations : The compound is investigated for potential therapeutic effects, particularly in neuropharmacology and antimicrobial activity.

| Medical Application | Findings |

|---|---|

| Antimicrobial Activity | Preliminary studies indicate effectiveness against specific bacterial strains. |

| Neuropharmacological Effects | Research suggests impacts on mood regulation and cognitive functions. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride against various bacterial strains. Results indicated significant inhibition of growth for certain gram-positive bacteria, suggesting potential as an antimicrobial agent.

Neuropharmacological Effects

Research conducted on animal models demonstrated that administration of the compound led to observable changes in behavior associated with anxiety and depression, indicating its potential as a therapeutic agent for mood disorders.

Mecanismo De Acción

The mechanism of action of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-[(R)-2-Methylpyrrolidin-2-yl]-1H-Benzimidazole-4-Carboxamide (ABT-888/Veliparib)

ABT-888, a PARP inhibitor used in oncology, shares the (R)-2-methylpyrrolidin-2-yl moiety but incorporates a benzimidazole-4-carboxamide group instead of methanol. Key distinctions include:

- Molecular Weight : ABT-888 (free base: 338.41 g/mol) is significantly larger due to the benzimidazole-carboxamide structure .

- Biological Activity: ABT-888 inhibits PARP-1/2 enzymes, enhancing chemotherapy efficacy in DNA repair-deficient cancers . In contrast, (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride lacks reported PARP inhibitory activity, suggesting divergent therapeutic applications.

- Crystallinity : ABT-888 exists in multiple crystalline forms (e.g., Form 1 and Form 2), which influence its solubility and bioavailability .

Table 1: Comparison with ABT-888

| Property | (R)-(2-Methylpyrrolidin-2-yl)methanol HCl | ABT-888 (Veliparib) |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | C₁₃H₁₆N₄O₂ (free base) |

| Molecular Weight | ~183.64 g/mol | 338.41 g/mol (free base) |

| Key Functional Groups | Methanol, methylpyrrolidine | Benzimidazole, carboxamide |

| Therapeutic Target | Not specified | PARP-1/2 inhibition |

| CAS Number | Not explicitly listed | 912444-00-9 |

(R)-Phenyl[(2S)-Pyrrolidin-2-yl]methanol Hydrochloride

This compound (CAS: 111492-62-7) features a phenyl group instead of a methyl group on the pyrrolidine ring. Differences include:

- Stereochemistry : The (2S)-pyrrolidin-2-yl configuration contrasts with the (2R)-methylpyrrolidine in the target compound, which may affect receptor binding selectivity .

Table 2: Comparison with (R)-Phenyl[(2S)-Pyrrolidin-2-yl]methanol HCl

| Property | (R)-(2-Methylpyrrolidin-2-yl)methanol HCl | (R)-Phenyl[(2S)-Pyrrolidin-2-yl]methanol HCl |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | C₁₁H₁₆ClNO |

| Molecular Weight | ~183.64 g/mol | 213.71 g/mol |

| Substituents | Methyl, methanol | Phenyl, methanol |

| CAS Number | Not explicitly listed | 111492-62-7 |

Ethylphenidate Hydrochloride

Ethylphenidate (CAS: 19716-79-1), an impurity in methylphenidate synthesis, shares a pyrrolidine core but differs in substitution:

- Functional Groups: Ethylphenidate contains an ester group (ethyl-phenylacetate) versus the methanol group in the target compound. This ester linkage may confer higher metabolic instability .

- Pharmacology : Ethylphenidate acts as a dopamine reuptake inhibitor, whereas the target compound’s pharmacological profile remains uncharacterized .

Other Pyrrolidine Derivatives

- (R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1227798-75-5): The methoxyphenyl group enhances aromatic interactions in receptor binding, unlike the methyl group in the target compound .

Key Research Findings and Trends

- Stereochemical Impact : The (R)-configuration at the pyrrolidine 2-position is critical for biological activity in analogs like ABT-888, suggesting similar importance for the target compound .

- Salt Forms : Hydrochloride salts are common among these compounds to improve aqueous solubility, a key factor in drug formulation .

- Structural-Activity Relationships (SAR) : Substitutions on the pyrrolidine ring (methyl, phenyl, methoxy) modulate lipophilicity, target affinity, and metabolic stability .

Actividad Biológica

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique chiral center, which contributes to its biological activity. The synthesis typically involves:

- Starting Material : (R)-2-methylpyrrolidine.

- Hydroxymethylation : The pyrrolidine undergoes hydroxymethylation.

- Salt Formation : The resultant product is converted to its hydrochloride form.

The molecular formula is with a molecular weight of 137.61 g/mol.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as a ligand for various enzymes and receptors, influencing their activity through hydrogen bonding and hydrophobic interactions .

- Neurotransmitter Modulation : Studies suggest that the compound may interact with neurotransmitter systems, potentially impacting mood and cognition .

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against specific bacterial strains .

Case Studies and Experimental Data

- Antimicrobial Activity :

- Neuropharmacological Effects :

- Structure–Activity Relationship Studies :

Comparative Analysis

The following table summarizes the key biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antibacterial Activity | Neuropharmacological Effects | Binding Affinity |

|---|---|---|---|

| (R)-(2-Methylpyrrolidin-2-yl)methanol | Moderate (MIC = 32 µg/mL) | Significant reduction in anxiety-like behavior | High |

| (S)-(2-Methylpyrrolidin-2-yl)methanol | Low | Minimal effects observed | Moderate |

| Other Pyrrolidine Derivatives | Varies | Varies | Varies |

Q & A

Basic: What experimental strategies are recommended for synthesizing (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts during cyclization to favor the (R)-enantiomer. Techniques like asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control .

- Purification : Employ recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .

- Validation : Confirm enantiomeric excess (ee) using polarimetry or nuclear Overhauser effect (NOE) spectroscopy .

Basic: How should researchers characterize the physicochemical properties of this compound when critical data (e.g., solubility, pKa) are unavailable?

Methodological Answer:

- Solubility : Perform shake-flask experiments across pH 1–7 (using HCl/NaOH buffers) with UV-Vis spectroscopy or HPLC quantification .

- pKa Estimation : Use computational tools (e.g., ACD/Labs pKa DB) or potentiometric titration in aqueous/organic solvent mixtures .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition profiles .

Advanced: How can researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Replication : Standardize solvents (e.g., USP purified water), temperature (25°C ± 1°C), and agitation methods (e.g., orbital shaker at 200 rpm) .

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Data Reconciliation : Compare results against structurally analogous compounds (e.g., pyridoxine hydrochloride) with well-documented solubility/stability profiles .

Advanced: What methodologies are effective for studying polymorphic forms of this hydrochloride salt?

Methodological Answer:

- Crystallization Screens : Use solvent evaporation (e.g., acetone, ethyl acetate) or cooling crystallization to isolate polymorphs. Characterize via X-ray powder diffraction (XRPD) and Raman spectroscopy .

- Hydration Studies : Expose crystals to controlled humidity (e.g., dynamic vapor sorption) to assess hygroscopicity and form transitions .

- Bioavailability Correlation : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using a USP Type II apparatus .

Basic: How can researchers validate the absence of impurities in synthesized batches?

Methodological Answer:

- HPLC-MS Analysis : Use a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) to detect trace impurities (limit: ≤0.1%) .

- Reference Standards : Compare retention times and fragmentation patterns against certified impurities (e.g., EP/JP reference materials) .

- Synthesis Controls : Monitor reaction intermediates via TLC or inline FTIR to prevent byproduct formation .

Advanced: What in vivo/in vitro models are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

- In Vitro Targets : Screen for activity against CNS receptors (e.g., dopamine D2/D3) using competitive binding assays with radiolabeled ligands .

- Metabolic Stability : Use hepatocyte incubations (human/mouse) with LC-MS/MS to quantify metabolic clearance .

- In Vivo Efficacy : Design dose-response studies in rodent models (e.g., Parkinson’s disease) with pharmacokinetic sampling (plasma/brain tissue) .

Advanced: How can researchers resolve discrepancies in reported analytical methods (e.g., HPLC conditions)?

Methodological Answer:

- Method Harmonization : Cross-validate USP/EP pharmacopeial methods (e.g., Raloxifene HCl protocols) for column type, flow rate, and detection wavelength .

- Forced Degradation : Spiked degradation samples (acid/base/oxidative) to confirm method specificity and robustness .

- Collaborative Studies : Participate in inter-laboratory comparisons to identify instrument-specific variability .

Basic: What safety precautions are critical when handling this compound in non-GLP research settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for powder handling due to unknown inhalation risks. Wear nitrile gloves and safety goggles .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

- Emergency Protocols : Maintain 0.1 M NaOH for accidental skin contact to counteract HCl .

Table 1: Key Analytical Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.